RET Wild-Type Kinase Inhibition: Class-Level SAR Inference Relative to 6-Morpholino Analog
No direct RET IC₅₀ data are publicly available for 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide. However, in a published SAR study of N-trisubstituted pyrimidine-4-carboxamides, the 6-morpholino analog (compound 10) exhibited a RET IC₅₀ of 102.51 ± 13.50 nM, while other 6-position variants (e.g., N-methylpyrazole, N-methylpiperidine) yielded IC₅₀ values ranging from 5.07 to 322.40 nM [1]. The 6-methoxy substituent is electronically and sterically distinct from the morpholino group, suggesting that the target compound may occupy a different region of the RET activity spectrum. Without direct measurement, its RET inhibitory potency cannot be assumed equivalent to any listed congener.
| Evidence Dimension | RET wild-type enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (Compound 10): 102.51 ± 13.50 nM |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | In vitro RET kinase inhibition assay (radiometric); J. Med. Chem. 2022, Table 1 |
Why This Matters
For procurement aimed at RET-targeted research, the absence of direct IC₅₀ data means the compound cannot be confidently substituted for morpholino or piperidine variants without experimental validation.
- [1] Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. J. Med. Chem. 2022, 65, 2, 1536–1551. View Source
